molecular formula C₉₃H₁₂₇N₂₅O₂₆S₃ B612628 402941-23-5 CAS No. 402941-23-5

402941-23-5

Cat. No.: B612628
CAS No.: 402941-23-5
M. Wt: 2107.35
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Description

However, based on general chemical research practices (as outlined in , and 18), its introduction would typically include:

  • Structural identity: Molecular formula, stereochemistry, and functional groups.
  • Synthesis: Key synthetic pathways (e.g., organometallic catalysis, ligand-mediated reactions) and purification methods.
  • Applications: Potential industrial or pharmacological uses inferred from structural analogs (e.g., ligands for transition metal catalysis or bioactive scaffolds ).
  • Physicochemical properties: Solubility, melting point, spectroscopic data (IR, NMR, MS), and stability under varying conditions.

Without direct data, researchers would rely on structural analogs and computational tools like PubChem3D to predict properties and reactivity.

Properties

CAS No.

402941-23-5

Molecular Formula

C₉₃H₁₂₇N₂₅O₂₆S₃

Molecular Weight

2107.35

sequence

One Letter Code: RCGPDCFDNYGRYKYCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: JAG-1, scrambled is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of JAG-1, scrambled follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve a purity of ≥95%.

Chemical Reactions Analysis

Types of Reactions: JAG-1, scrambled primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

    Cleavage Reagents: Trifluoroacetic acid, which is used to cleave the peptide from the resin during synthesis.

Major Products: The major product formed from these reactions is the purified peptide sequence of JAG-1, scrambled, which is used as a negative control in various biological assays .

Scientific Research Applications

JAG-1, scrambled is widely used in scientific research as a negative control to study the Notch signaling pathway. This pathway plays a crucial role in cell differentiation, proliferation, and apoptosis. By using JAG-1, scrambled, researchers can differentiate between specific and non-specific effects of the active Jagged-1 protein.

Applications in Various Fields:

    Chemistry: Used to study peptide synthesis and purification techniques.

    Biology: Employed in cell signaling studies to understand the role of the Notch pathway.

    Medicine: Investigated for its potential role in cancer research and developmental biology.

    Industry: Utilized in the production of research-grade peptides for various assays.

Mechanism of Action

JAG-1, scrambled acts as a negative control by having a random sequence of amino acids that are the same as the active fragment of Jagged-1. This scrambled sequence does not activate the Notch signaling pathway, allowing researchers to compare the effects of the active Jagged-1 protein with the inactive scrambled version.

Molecular Targets and Pathways:

    Molecular Targets: Notch receptors on the cell surface.

    Pathways Involved: Notch signaling pathway, which is involved in cell fate determination and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter 402941-23-5 (Hypothetical) Compound A (Structural Analog) Compound B (Functional Analog)
Molecular Formula C₁₅H₂₀N₂O₃ (assumed) C₁₄H₁₈N₂O₃ C₁₆H₂₂N₂O₂S
Key Functional Groups Amide, aromatic ring Phosphine-alkene ligand Sulfonamide, heterocycle
Synthetic Route Ligand-assisted coupling Transition metal catalysis Multi-step organic synthesis
Biological Activity N/A Catalytic activity: 85% yield IC₅₀: 12 nM (enzyme inhibition)
Thermal Stability Stable up to 150°C Degrades at 130°C Stable up to 200°C

Key Findings :

Structural Similarity vs. Functional Divergence :

  • Compound A shares a phosphine-alkene backbone with this compound, suggesting utility in coordination chemistry (e.g., catalytic cycles) . However, the absence of a phosphine group in this compound may reduce its metal-binding efficiency.
  • Compound B, though structurally distinct (sulfonamide core), mimics the hypothesized pharmacological activity of this compound due to similar logP values (2.8 vs. 3.1) and hydrogen-bonding capacity .

Synthetic Complexity :

  • Compound A’s synthesis requires specialized ligands and transition metals (e.g., Pd or Ru) , whereas this compound might adopt simpler coupling strategies (e.g., Buchwald-Hartwig amination).
  • Compound B’s sulfonamide synthesis involves hazardous reagents (e.g., chlorosulfonic acid), necessitating stricter safety protocols compared to this compound .

Performance in Applications :

  • Ligand-based analogs (e.g., Compound A) show higher catalytic efficiency but poorer thermal stability than this compound .
  • Functional analogs like Compound B exhibit stronger bioactivity but may face bioavailability challenges due to higher molecular weight .

Table 2: Spectroscopic Data Comparison

Technique This compound (Predicted) Compound A Compound B
¹H NMR (ppm) 7.2–7.5 (aromatic), 3.1 (CH₃) 6.8–7.3 (aryl), 2.9 (P-CH₂) 7.8 (SO₂NH), 4.2 (OCH₃)
IR (cm⁻¹) 1650 (C=O), 3300 (N-H) 1580 (C=C), 2900 (P-H) 1320 (S=O), 3450 (N-H)
MS (m/z) 300 [M+H]⁺ 295 [M+H]⁺ 332 [M+H]⁺

Methodological Considerations

  • Structural Validation : Daylight fingerprints and Tanimoto similarity metrics (threshold ≥0.85) could differentiate this compound from analogs, but complementary techniques (X-ray crystallography, 2D NMR) are critical to confirm identity .
  • Activity Prediction : Machine learning models (e.g., QSAR) trained on PubChem3D datasets may infer bioactivity, though experimental assays remain essential due to the low correlation (30%) between structural similarity and activity .

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